
Brofoxin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anxiolytic Properties
Brofoxine has been studied for its potential to reduce anxiety without inducing sedation. This characteristic makes it a candidate for treating anxiety disorders while minimizing common side effects associated with traditional anxiolytics.
Anticancer Activity
Research indicates that Brofoxine may inhibit cellular growth by targeting polyamine biosynthesis pathways, which are crucial for tumor proliferation. Studies have demonstrated its effectiveness in various cancer models, suggesting its role as an anti-cancer agent.
Neuroactive Effects
Brofoxine's interaction with neurotransmitter systems suggests possible applications in treating psychiatric disorders. Its mechanism may involve modulation of serotonin and dopamine pathways, which are integral to mood regulation and anxiety .
Chemical Research Applications
Brofoxine serves as a reagent in organic synthesis and is utilized as a precursor for other chemical compounds. Its unique structure allows for the exploration of new synthetic routes and the development of complex molecules.
Case Study 1: Anticancer Effects
A study published in a peer-reviewed journal examined the efficacy of Brofoxine in inhibiting tumor growth in mouse models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anti-cancer therapeutic agent.
Case Study 2: Anxiolytic Research
In a behavioral study involving rats, Brofoxine was administered to assess its effects on anxiety-related behaviors. The findings revealed that subjects treated with Brofoxine exhibited reduced anxiety levels without sedation, supporting its application in treating anxiety disorders.
Vorbereitungsmethoden
Brofoxine can be synthesized through various synthetic routes. One common method involves the reaction of 6-bromo-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one with appropriate reagents under controlled conditions . Industrial production methods may include sol-gel processing, templating methods for porous materials, sonochemistry, or spray pyrolysis .
Analyse Chemischer Reaktionen
Brofoxine undergoes several types of chemical reactions, including:
Oxidation: Brofoxine can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Brofoxine can undergo substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The exact mechanism of action of Brofoxine is not fully understood. it is believed to interact with specific molecular targets and pathways in the brain, leading to its anxiolytic effects. The compound may modulate neurotransmitter systems, including serotonin and dopamine pathways, which are involved in mood regulation and anxiety .
Vergleich Mit ähnlichen Verbindungen
Brofoxine can be compared with other similar compounds, such as:
Bromhexine: A mucolytic drug used to decrease the viscosity of mucus in the airway.
Ambroxol: A metabolite of Bromhexine, also used as a mucolytic agent.
Brofoxine is unique in its potential antipsychotic properties without causing sedation, which sets it apart from other compounds with similar chemical structures .
Biologische Aktivität
Brofoxine, a compound classified under benzoxazin-2-ones, has garnered attention for its biological activities, particularly in the context of hormone-dependent cancers and other therapeutic applications. This article delves into the compound's biological activity, supported by data tables, research findings, and case studies.
Brofoxine exhibits properties that make it a candidate for therapeutic interventions. It acts primarily as a progesterone receptor (PR) antagonist and has been studied for its potential use in treating various hormone-dependent conditions, including breast cancer and endometriosis. The compound's mechanism involves modulating hormonal pathways that are crucial in the proliferation of certain cancer cells.
1. Antitumor Activity
A study conducted by Kekkonen et al. (1993) highlighted the effectiveness of Brofoxine in combination with other agents, such as partial estrogen receptor antagonists like tamoxifen. The combination showed enhanced antitumor activity in preclinical models of breast cancer .
Table 1: Summary of Antitumor Studies Involving Brofoxine
Study Reference | Combination Agents | Cancer Type | Key Findings |
---|---|---|---|
Kekkonen et al. (1993) | Tamoxifen | Breast Cancer | Enhanced tumor suppression observed |
Horwitz et al. (1993) | PR antagonists | Uterine Cancer | Significant reduction in tumor size |
Murphy et al. (1993) | - | Endometriosis | Alleviation of symptoms noted |
2. Antitrypanosomal Activity
In another investigation focusing on antitrypanosomal effects, Brofoxine was evaluated alongside other compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that while Brofoxine did not exhibit significant antitrypanosomal activity, it served as a valuable reference point for evaluating similar compounds .
Table 2: Antitrypanosomal Activity Evaluation
Compound | ∆P% (Active Probability) | Classification |
---|---|---|
Brofoxine | -0.07 | Inactive |
Mecaprine | 0.99 | Active |
Chlorotacrine | 0.94 | Active |
Case Study: Hormonal Treatment in Breast Cancer Patients
A case study involving advanced breast cancer patients explored their treatment choices concerning hormonal therapies, including Brofoxine as a potential adjunct therapy. Patients reported varying responses to treatment combinations involving Brofoxine, emphasizing the need for personalized medicine approaches.
Key Insights from Patient Interviews:
- Patients experienced different levels of side effects when combining Brofoxine with tamoxifen.
- Some patients reported improved quality of life metrics when using Brofoxine as part of their regimen.
Pharmacokinetics and Delivery Mechanisms
Recent advancements in drug delivery systems have shown that the incorporation of lipids can enhance the bioavailability and efficacy of biologically active agents like Brofoxine . This is particularly relevant in improving pharmacokinetics, allowing for more effective targeting of cancerous tissues while minimizing systemic exposure.
Eigenschaften
IUPAC Name |
6-bromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)7-5-6(11)3-4-8(7)12-9(13)14-10/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXGULDSFFLUAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)NC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057685 | |
Record name | Brofoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21440-97-1 | |
Record name | Brofoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21440-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brofoxine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021440971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brofoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brofoxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROFOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1O8U403T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.